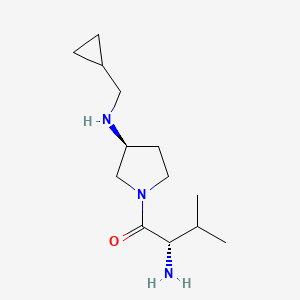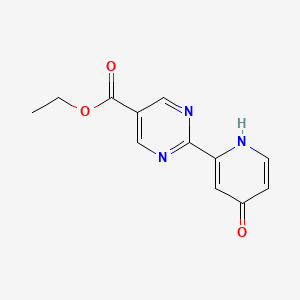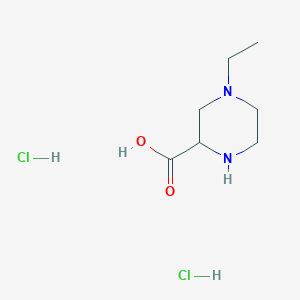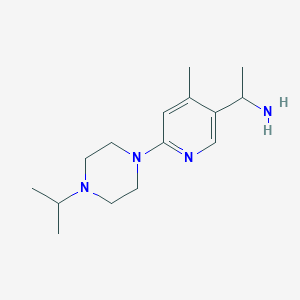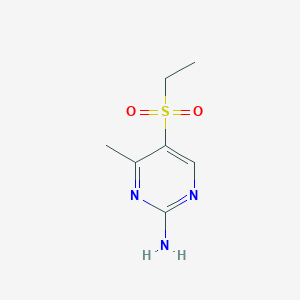
5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(エチルスルホニル)-4-メチルピリミジン-2-アミンは、ピリミジン類に属する有機化合物です。ピリミジン類は、ピリジンと類似した複素環芳香族有機化合物であり、幅広い生物活性を有することで知られています。
製法
合成ルートと反応条件
5-(エチルスルホニル)-4-メチルピリミジン-2-アミンの合成は、一般的に市販の前駆体から始まり、複数段階の工程を必要とします。一般的な方法には、以下の工程が含まれます。
メチル化: ピリミジン環へのメチル基の導入。
エチルスルホニル化: 塩基の存在下、エチルスルホニルクロリドを用いてエチルスルホニル基を導入する。
アミノ化: 適切な条件下でアンモニアまたはアミン源を用いてアミノ基を導入する。
工業生産方法
この化合物の工業生産方法では、高い収率、純度、費用対効果を実現するために、上記の合成ルートの最適化が求められます。これには、連続フロー反応器、高度な精製技術、自動化などの技術を用いて生産プロセスをスケールアップすることが含まれる可能性があります。
化学反応解析
反応の種類
5-(エチルスルホニル)-4-メチルピリミジン-2-アミンは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: エチルスルホニル基は、酸化されてスルホン誘導体を形成する可能性があります。
還元: この化合物は、還元されてアミン誘導体を形成する可能性があります。
置換: アミノ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求核置換反応では、ハロアルカンやアシルクロリドなどの試薬が用いられることが多いです。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってスルホン誘導体が生成される場合があり、還元によってさまざまなアミン誘導体が生成される場合があります。
科学研究への応用
5-(エチルスルホニル)-4-メチルピリミジン-2-アミンは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤や受容体モジュレーターとしての可能性が研究されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果が検討されています。
工業: 特定の特性を持つ先端材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Methylation: Introduction of a methyl group to the pyrimidine ring.
Ethylsulfonylation: Introduction of the ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base.
Amination: Introduction of the amine group using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield various amine derivatives.
科学的研究の応用
5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
5-(エチルスルホニル)-4-メチルピリミジン-2-アミンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、またはその他のタンパク質である可能性があります。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。例えば、疾患経路に関与する特定の酵素の活性を阻害することで、治療効果を発揮する可能性があります。
類似化合物の比較
類似化合物
5-(エチルスルホニル)-2-メトキシアニリン: 抗腫瘍作用などの薬理作用で知られています.
ベンゾオキサゾール誘導体: これらの化合物は、抗菌作用や抗癌作用などの多様な生物活性を有しています.
チアゾール誘導体: 抗菌作用や抗腫瘍作用などの幅広い生物活性を有することで知られています.
独自性
5-(エチルスルホニル)-4-メチルピリミジン-2-アミンは、エチルスルホニル基とアミノ基の両方が存在する、特定の構造的特徴によって独自性を持ちます。これらの特徴は、その独自の化学反応性と潜在的な生物活性を生み出し、さまざまな分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
5-(Ethylsulfonyl)-2-methoxyaniline: Known for its pharmacological activities, including antitumor properties.
Benzoxazole derivatives: These compounds have diverse biological activities, including antibacterial and anticancer effects.
Thiazole derivatives: Known for their wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
5-(Ethylsulfonyl)-4-methylpyrimidin-2-amine is unique due to its specific structural features and the presence of both ethylsulfonyl and amine groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
特性
分子式 |
C7H11N3O2S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
5-ethylsulfonyl-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O2S/c1-3-13(11,12)6-4-9-7(8)10-5(6)2/h4H,3H2,1-2H3,(H2,8,9,10) |
InChIキー |
IIYQXSNNSSEHTI-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
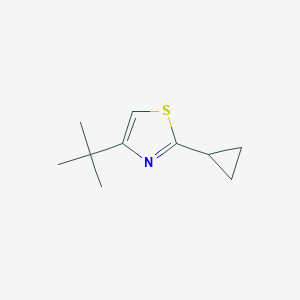
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
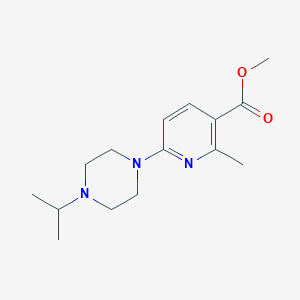
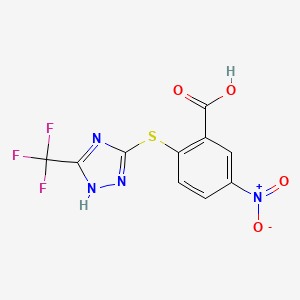
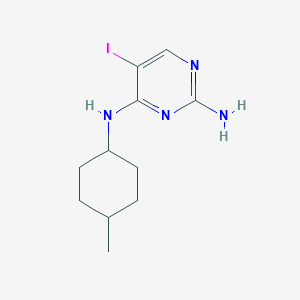
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
